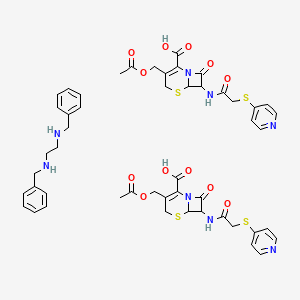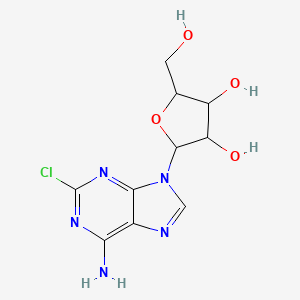![molecular formula C15H11BrNNaO3 B7818803 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate](/img/structure/B7818803.png)
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate” is known as 1-Hydroxy-4-(p-toluidino)anthraquinone. It is a synthetic colorant commonly used in cosmetics and personal care products. This compound imparts a bright purple hue to formulations and is often found in nail polishes, hair dyes, and makeup products such as lipsticks, eyeshadows, and blushes .
Preparation Methods
1-Hydroxy-4-(p-toluidino)anthraquinone is typically synthesized by condensing a mixture of dimethylaniline and benzaldehyde with aniline in the presence of an acidic catalyst. The resulting product is then purified and dried to form a bright purple powder . This synthetic route ensures the production of a stable and vibrant colorant suitable for various cosmetic applications.
Chemical Reactions Analysis
1-Hydroxy-4-(p-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxy-4-(p-toluidino)anthraquinone has several scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations and as a reagent in analytical chemistry.
Biology: The compound is utilized in biological staining techniques to visualize cellular components under a microscope.
Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacological studies to understand the behavior of similar anthraquinone derivatives.
Industry: It is widely used in the cosmetic industry to provide vibrant colors to products, ensuring aesthetic appeal and consumer satisfaction
Mechanism of Action
The mechanism by which 1-Hydroxy-4-(p-toluidino)anthraquinone exerts its effects primarily involves its ability to absorb and reflect light, imparting a purple color to the products it is added to. The molecular structure allows for the absorption of specific wavelengths of light, resulting in the characteristic hue. Additionally, the compound’s stability in both acidic and alkaline conditions makes it a reliable colorant in various formulations .
Comparison with Similar Compounds
1-Hydroxy-4-(p-toluidino)anthraquinone can be compared with other similar compounds such as:
1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative used as a colorant but with different hue properties.
1,4-Dihydroxy-9,10-anthraquinone: Known for its use in dyes and pigments, offering different shades and stability profiles.
Solvent Violet 13: A similar violet dye used in cosmetics, with comparable stability and color properties.
The uniqueness of 1-Hydroxy-4-(p-toluidino)anthraquinone lies in its specific molecular structure, which provides a distinct purple hue and excellent stability in various conditions, making it a preferred choice in the cosmetic industry .
Properties
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGMQJYAFHESD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)
![potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)

![(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7818783.png)

![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate](/img/structure/B7818791.png)

![sodium;1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B7818807.png)

